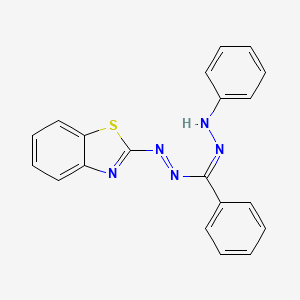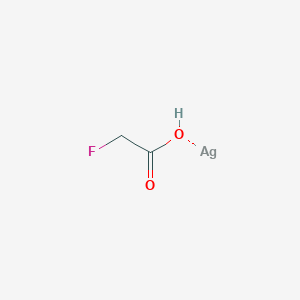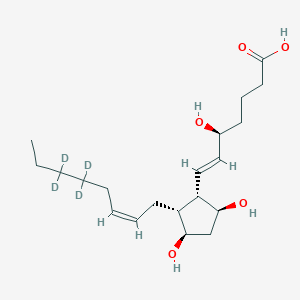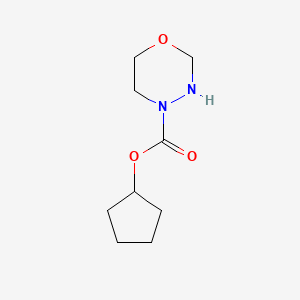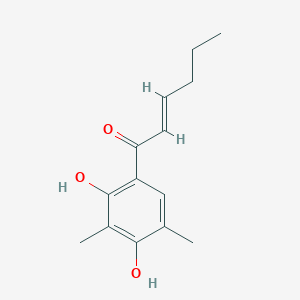
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrosorbicillin is a secondary metabolite belonging to the sorbicillinoid family, which are a group of yellow pigments produced by various fungi, including species of Penicillium and Trichoderma . These compounds are known for their complex structures and diverse biological activities, making them of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Dihydrosorbicillin can be synthesized through the oxidative dearomatisation of sorbicillin. This process involves the use of an FAD-dependent monooxygenase enzyme, which converts sorbicillin to dihydrosorbicillin . The reaction typically occurs under mild conditions, with the enzyme being expressed in Escherichia coli and the reaction carried out in an aqueous medium.
Industrial Production Methods
Industrial production of dihydrosorbicillin involves the fermentation of fungi such as Penicillium chrysogenum. The fungi are grown in liquid cultures containing malt extract media, and the compound is isolated from the culture broth through various purification techniques, including mass-directed purification .
化学反応の分析
Types of Reactions
Dihydrosorbicillin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrosorbicillinol.
Reduction: Reduction reactions can convert dihydrosorbicillin to its corresponding alcohol derivatives.
Substitution: Various substitution reactions can occur on the aromatic ring of dihydrosorbicillin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as FAD-dependent monooxygenase for oxidation and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions include dihydrosorbicillinol, which is a key intermediate in the biosynthesis of other sorbicillinoids .
科学的研究の応用
Dihydrosorbicillin has several scientific research applications, including:
作用機序
The mechanism of action of dihydrosorbicillin involves its conversion to dihydrosorbicillinol by the enzyme FAD-dependent monooxygenase. This conversion is a key step in the biosynthesis of other sorbicillinoids, which exhibit various biological activities. The molecular targets and pathways involved in these activities include inhibition of microbial growth and induction of apoptosis in cancer cells .
類似化合物との比較
Dihydrosorbicillin is unique among sorbicillinoids due to its specific structure and biological activities. Similar compounds include:
Sorbicillin: The parent compound from which dihydrosorbicillin is derived.
Sorbicillinol: An oxidized form of dihydrosorbicillin with similar biological activities.
Bisorbicillinol: A dimeric form of sorbicillin with enhanced biological activities.
These compounds share similar biosynthetic pathways but differ in their specific structures and activities, highlighting the uniqueness of dihydrosorbicillin.
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one |
InChI |
InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h6-8,16-17H,4-5H2,1-3H3/b7-6+ |
InChIキー |
NVCDMNDQOPHHAQ-VOTSOKGWSA-N |
異性体SMILES |
CCC/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |
正規SMILES |
CCCC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


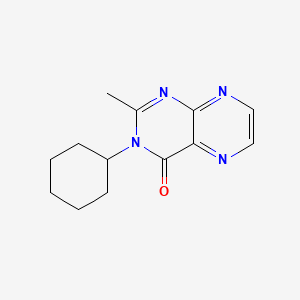
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
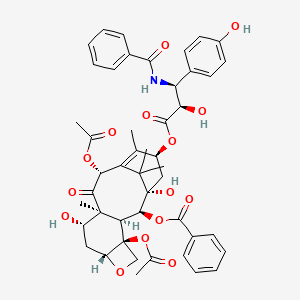

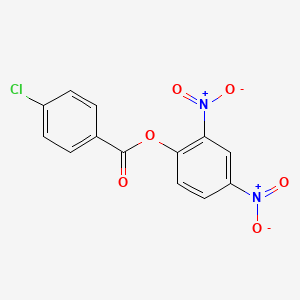
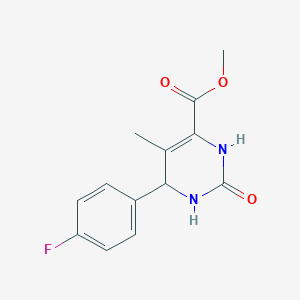

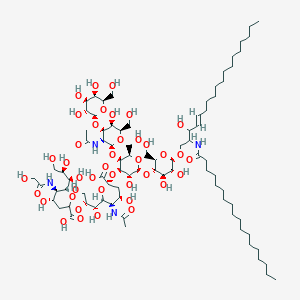
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
